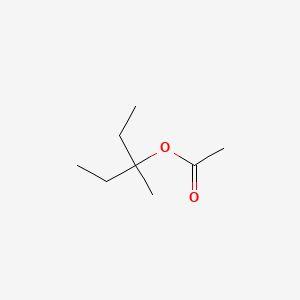
4-Bromo-2-(2-(2,4-dichlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It belongs to the class of organic compounds known as benzoic acid esters.
- The compound features a bromine atom, two chlorine atoms, and a carbohydrazide group attached to a phenyl ring.
- Its systematic name is This compound .
4-Bromo-2-(2-(2,4-dichlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: is a chemical compound with the molecular formula C₂₃H₁₇BrCl₂N₂O₅.
Méthodes De Préparation
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not widely documented. it can be synthesized through various chemical reactions.
- One potential synthetic route involves the condensation of 4-bromo-2-hydroxybenzoic acid with 2,4-dichlorobenzoyl hydrazide in the presence of suitable reagents.
- Further optimization and purification steps are necessary to obtain the desired product.
Analyse Des Réactions Chimiques
Reactions: The compound may undergo various reactions, including
Common Reagents and Conditions:
Major Products:
Applications De Recherche Scientifique
Chemistry: Used as a synthetic intermediate for other compounds.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Notable for its potential pharmacological properties.
Industry: May find applications in materials science or organic synthesis.
Mécanisme D'action
- The exact mechanism remains elusive due to limited research.
- It likely interacts with specific cellular targets, affecting cellular processes.
- Further studies are needed to elucidate its mode of action.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Uniqueness: The compound’s specific substitution pattern and functional groups distinguish it from similar derivatives.
Remember that while the compound shows promise, further research is essential to unlock its full potential.
Propriétés
Numéro CAS |
356795-10-3 |
|---|---|
Formule moléculaire |
C22H15BrCl2N2O4 |
Poids moléculaire |
522.2 g/mol |
Nom IUPAC |
[4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H15BrCl2N2O4/c1-30-17-6-2-13(3-7-17)22(29)31-20-9-4-15(23)10-14(20)12-26-27-21(28)18-8-5-16(24)11-19(18)25/h2-12H,1H3,(H,27,28)/b26-12+ |
Clé InChI |
NEOAUZNCCSCBKH-RPPGKUMJSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12012690.png)

![(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12012695.png)




![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-chlorophenyl)oxamide](/img/structure/B12012730.png)
![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12012737.png)
![5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012744.png)
![methyl {[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12012760.png)

![3-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12012776.png)

